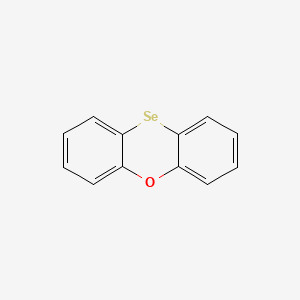
Phenoxaselenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenoxaselenin is an organoselenium compound with the molecular formula C₁₂H₈OSe and a molecular weight of 247.15 g/mol It is a heterocyclic compound containing selenium, oxygen, and carbon atoms arranged in a specific structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenoxaselenin can be synthesized through several synthetic routes. One common method involves the reaction of 2-bromophenol with sodium selenide in the presence of a suitable solvent, such as dimethylformamide. The reaction typically occurs at elevated temperatures, around 100-150°C, and under an inert atmosphere to prevent oxidation of the selenium compound. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenoxaselenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form selenoxides or selenones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of selenides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride donors.
Substitution: Halides, alkylating agents, and other electrophiles.
Major Products Formed
Oxidation: Selenoxides, selenones.
Reduction: Selenides.
Substitution: Substituted this compound derivatives.
Applications De Recherche Scientifique
Phenoxaselenin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organoselenium compounds.
Biology: Investigated for its potential antioxidant and anticancer properties. It has been studied for its ability to scavenge free radicals and inhibit the growth of cancer cells.
Medicine: Explored for its potential therapeutic applications, including its use as a chemopreventive agent and in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of phenoxaselenin involves its interaction with various molecular targets and pathways. In biological systems, this compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It can also modulate cellular signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis. The exact molecular targets and pathways involved in these effects are still under investigation, but they may include interactions with enzymes, receptors, and other cellular components .
Comparaison Avec Des Composés Similaires
Phenoxaselenin is unique compared to other similar compounds due to its specific structure and properties. Some similar compounds include:
Phenoxathiin: Contains sulfur instead of selenium and exhibits different chemical reactivity and properties.
Phenoxazine: Contains nitrogen instead of selenium and has distinct biological and chemical properties.
Phenoxaphosphinine: Contains phosphorus instead of selenium and is used in different applications.
This compound stands out due to its selenium content, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
262-22-6 |
|---|---|
Formule moléculaire |
C12H8OSe |
Poids moléculaire |
247.16 g/mol |
Nom IUPAC |
phenoxaselenine |
InChI |
InChI=1S/C12H8OSe/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8H |
Clé InChI |
IZEKPBQZEZRUJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)OC3=CC=CC=C3[Se]2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


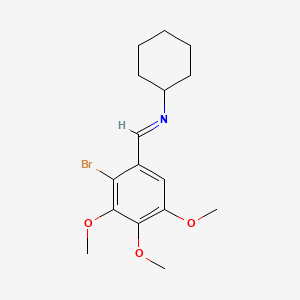
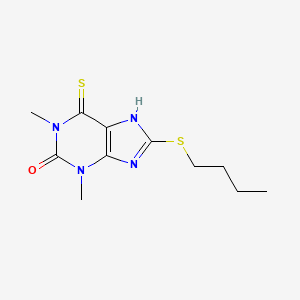
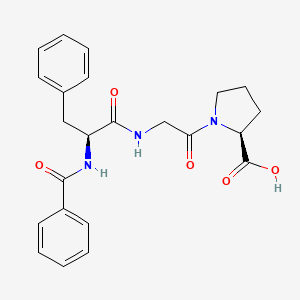
![1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-[(4-tolysulfonamido)-phenylazo]-5-pyrazoline-5-one](/img/structure/B13799217.png)
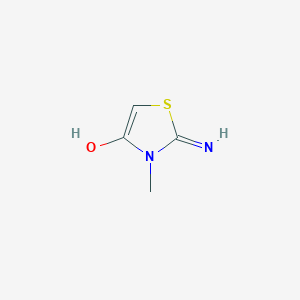

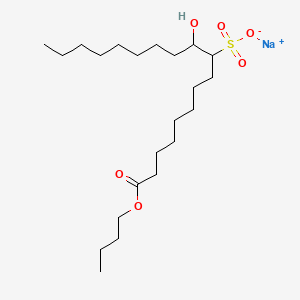
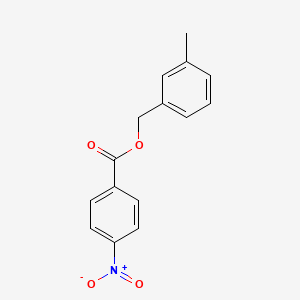
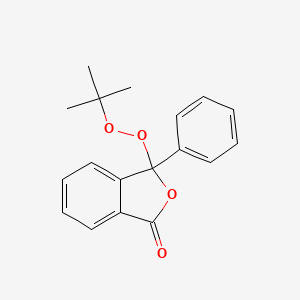
![benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate](/img/structure/B13799250.png)

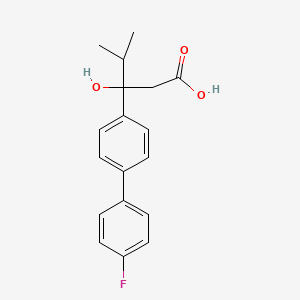
![5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13799268.png)
![2-amino-4-(1-methylpyrrol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13799277.png)
